CNX-011-67 CNX-011-67 CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. CNX-011-67 suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. CNX-011-67 enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.
Brand Name: Vulcanchem
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VCID: VC20737992
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CNX-011-67

CAS No.:

Cat. No.: VC20737992

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* For research use only. Not for human or veterinary use.

CNX-011-67 -

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Appearance Solid powder

Introduction

Molecular Characteristics and Classification

CNX-011-67 is classified as a highly selective small molecule agonist that targets G protein-coupled receptor 40 (GPR40) . This receptor, predominantly expressed in pancreatic beta cells, plays a critical role in glucose-stimulated insulin secretion by responding to long-chain fatty acids. CNX-011-67 demonstrates exceptional potency with an EC50 of 0.24 nM towards human GPR40, indicating its high binding affinity and efficacy at very low concentrations .

The compound's structural design optimizes its interaction with the GPR40 receptor, allowing for effective activation and subsequent signaling cascades that enhance insulin secretion. While the complete molecular formula and detailed chemical structure are proprietary, the compound is designed to maximize receptor specificity and minimize off-target effects. This selectivity is crucial for its therapeutic potential, as it allows for targeted modulation of beta cell function without significantly affecting other physiological processes.

CNX-011-67 distinguishes itself from other GPR40 agonists through its dual focus on enhancing glucose responsiveness and preserving beta cell function. This dual mechanism provides advantages over compounds that may primarily target only one aspect of diabetes pathophysiology, positioning CNX-011-67 as a promising candidate for comprehensive diabetes management.

Mechanism of Action

GPR40 Receptor Activation

CNX-011-67 exerts its effects primarily through selective activation of the G protein-coupled receptor 40 (GPR40) in pancreatic beta cells . Upon binding to this receptor, CNX-011-67 initiates a signaling cascade that ultimately leads to enhanced glucose-stimulated insulin secretion. The high selectivity of CNX-011-67 for GPR40 ensures targeted action on beta cells with minimal off-target effects.

The receptor activation triggers intracellular calcium mobilization and activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers further amplify the insulin secretion pathway, particularly in the presence of elevated glucose levels. This glucose-dependent mechanism is particularly valuable in diabetes management, as it reduces the risk of hypoglycemia that can occur with some other insulin secretagogues.

Cellular Effects and Signaling Pathways

Beyond its acute effects on insulin secretion, CNX-011-67 demonstrates profound impacts on beta cell health and function. The compound improves beta cell survival under glucolipotoxic conditions that typically characterize the diabetic state . Research has shown that CNX-011-67 increases pancreatic and duodenal homeobox 1 (PDX1) expression, a critical transcription factor for beta cell function and insulin gene transcription .

CNX-011-67 enhances glucose oxidation in islet cells, as evidenced by increased ATP content, which is crucial for insulin granule exocytosis . Additionally, the compound reduces the expression of stress markers such as thioredoxin-interacting protein (TXNIP) and C/EBP homologous protein (CHOP) mRNA, indicating protection against beta cell stress and apoptosis . This multi-faceted approach to beta cell protection represents a significant advantage over traditional antidiabetic agents that may only address blood glucose levels without addressing the underlying beta cell dysfunction.

Preclinical Evidence and Efficacy

Effects on Glycemic Parameters in ZDF Rat Models

The therapeutic potential of CNX-011-67 has been extensively evaluated in male Zucker Diabetic Fatty (ZDF) rats, a well-established animal model of type 2 diabetes. In a pivotal seven-week study, ZDF rats treated with CNX-011-67 at 5 mg/kg twice daily showed significant improvements in multiple glycemic parameters .

Treatment with CNX-011-67 delayed the onset of fasting hyperglycemia by approximately three weeks compared to untreated ZDF control rats . While untreated ZDF rats developed significant fasting hyperglycemia (204 ± 32 mg/dl) by the end of the study period, CNX-011-67-treated animals maintained relatively lower blood glucose levels (133 ± 12 mg/dl) . Similarly, fed glucose levels were significantly reduced in treated animals (305 ± 41 mg/dl versus 403 ± 31 mg/dl in controls) .

The compound also demonstrated efficacy in reducing glycemic excursions during oral glucose tolerance tests, with an 18% reduction in glucose area under the curve (AUC) observed in treated animals . This improvement in glucose tolerance is attributed to enhanced insulin secretion in response to glucose challenge, highlighting the compound's ability to restore beta cell function.

Metabolic Benefits Beyond Glycemic Control

CNX-011-67 demonstrates beneficial effects on lipid metabolism, which is often dysregulated in type 2 diabetes. After three weeks of treatment, ZDF rats showed significantly reduced plasma free fatty acid levels (0.97 ± 0.05 mmol/l vs. 1.27 ± 0.02 mmol/l in controls) and triglyceride levels (263 ± 20 mg/dl vs. 370 ± 16 mg/dl in controls) .

The compound also improves insulin signaling in peripheral tissues. Western blot analysis of tissues from CNX-011-67-treated ZDF rats showed enhanced phosphorylation of protein kinase B (AKT), a key mediator of insulin signaling . Specifically, the p-AKT to total-AKT ratio increased by 2.7-fold in adipose tissue, 3.7-fold in skeletal muscle, and 3.3-fold in liver compared to untreated ZDF rats . This improvement in insulin signaling likely contributes to enhanced glucose clearance and reduced insulin resistance.

Key Biochemical Parameters and Effects

Glycemic and Metabolic Parameters

CNX-011-67 treatment results in significant improvements across multiple biochemical parameters related to diabetes progression. The table below summarizes key findings from the ZDF rat model study:

ParametersLean controlZDF controlCNX-011-67 (5 mg/kg)
HbA1c3.84 ± 0.085.50 ± 0.305.18 ± 0.11
Fructosamine92.47 ± 10.68236.36 ± 19.08111.25 ± 10.61**
HOMA-IR2.16 ± 0.7464.26 ± 6.1841.82 ± 2.59*
HOMA-beta117.34 ± 39.351520.20 ± 227.302206.79 ± 418.69
PDX1 positive cells650 ± 49461 ± 47.50589 ± 43
Apoptotic cells00 ± 0047 ± 8.729 ± 4.6

*p < 0.05 and **p < 0.01 compared to ZDF control

The significant reduction in fructosamine levels (a marker of short to medium-term glycemic control) suggests improved glucose homeostasis with CNX-011-67 treatment. Similarly, the decrease in Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) indicates enhanced insulin sensitivity, while the trend toward increased HOMA-beta values suggests improved beta cell function.

ParameterEffectModel System
Onset of HyperglycemiaDelayed by 3 weeksMale ZDF rats
Fasting Blood GlucoseReducedMale ZDF rats
Fed Blood GlucoseReducedMale ZDF rats
Fasting Free Fatty AcidsReducedMale ZDF rats
TriglyceridesReducedMale ZDF rats
Insulin SecretionEnhancedMale ZDF rats
Beta Cell ApoptosisReducedMale ZDF rats
PDX1 ExpressionIncreasedMale ZDF rats
Insulin SignalingEnhancedMultiple tissues in ZDF rats
Glucagon SecretionSuppressedIslets under glucolipotoxic conditions

These findings collectively demonstrate that CNX-011-67 addresses multiple aspects of diabetes pathophysiology, from beta cell dysfunction to insulin resistance and dyslipidemia .

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